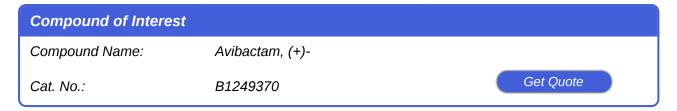


# Application Notes and Protocols: Avibactam for Carbapenem-Resistant Enterobacteriaceae (CRE) Infections

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global health threat due to limited treatment options and high mortality rates associated with infections. The emergence of novel  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations, such as ceftazidime-avibactam, has provided a crucial therapeutic option for managing infections caused by these multidrug-resistant organisms. Avibactam, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, restores the activity of ceftazidime against a broad spectrum of CRE by inhibiting Ambler class A, C, and some class D  $\beta$ -lactamases. These application notes provide a comprehensive overview of the use of avibactam in treating CRE infections, including clinical efficacy data, detailed experimental protocols for in vitro evaluation, and visualizations of its mechanism of action and experimental workflows.

## Data Presentation Clinical Efficacy of Ceftazidime-Avibactam in CRE Infections

The following tables summarize the clinical outcomes of ceftazidime-avibactam treatment for CRE infections from various studies.



Study/Auth or (Year)	Number of Patients	Infection Type(s)	Clinical Success Rate (%)	In-Hospital Mortality Rate (%)	Microbiolog ical Cure Rate (%)
Shields et al. (2017)	60	Various	65%[1]	32%[1]	53%[1]
Jorgensen et al. (2019)	37	Various	59%[2]	24% (30-day mortality)[2]	73% (microbiologic failure rate of 27%)[2]
Chen et al. (2022) (Meta- analysis)	1205	Bloodstream Infections	Significantly higher than control regimens[3]	Significantly lower than control regimens (RR=0.55)[3]	Not Reported
Castón-Díaz et al. (2023)	833	Various	Significantly higher than polymyxin- based therapy (RR=2.70)	Significantly lower than polymyxin-based therapy (RR=0.49)	Significantly higher than polymyxin- based therapy (RR=2.70)

### In Vitro Susceptibility of Ceftazidime-Avibactam against CRE Isolates

The table below presents the in vitro activity of ceftazidime-avibactam against various CRE isolates, as indicated by MIC50 and MIC90 values.



Organism	Carbapene mase Type	Number of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)	Reference
Klebsiella pneumoniae	KPC-2	591 (CRE isolates)	≤1	≥128	[4]
Escherichia coli	Class A/C producers	52	2/4	8/4	[5]
Enterobacter cloacae complex	-	858 (CRE isolates)	≤1	≥128	[4]
Enterobacter ales	KPC-2, OXA- 48-like, IMI producers	858 (CRE isolates)	≤1	2	[4]
Enterobacter ales	Non- carbapenema se-producing CRE	858 (CRE isolates)	≤1	8	[4]
Enterobacter ales	NDM and IMP producers (MBLs)	858 (CRE isolates)	-	-	Inactive[4]

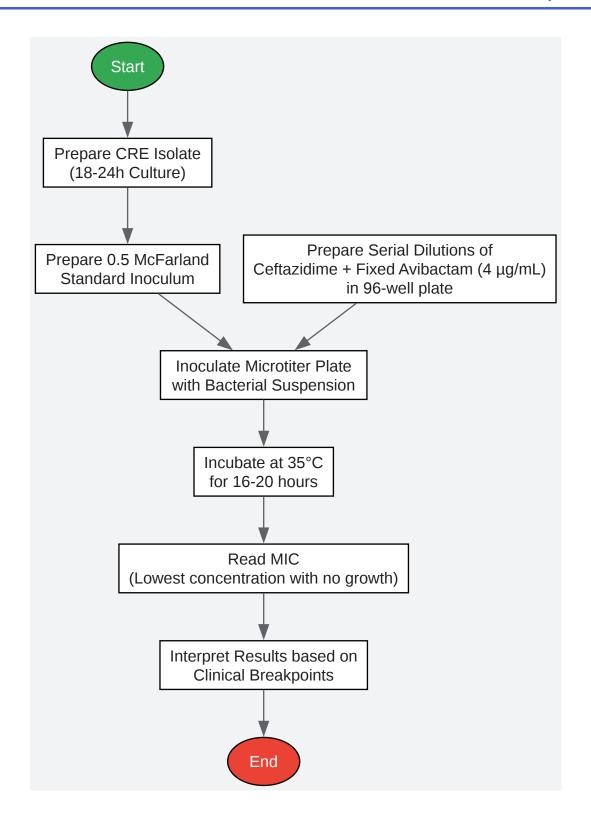
### Signaling Pathways and Mechanisms of Action Mechanism of Avibactam Inhibition of β-Lactamases

Avibactam is a diazabicyclooctane non- $\beta$ -lactam  $\beta$ -lactamase inhibitor. It covalently binds to the active site serine of class A, C, and some D  $\beta$ -lactamases, forming a stable acyl-enzyme complex. This prevents the hydrolysis of  $\beta$ -lactam antibiotics like ceftazidime, thereby restoring their antibacterial activity. Unlike some other inhibitors, the reaction with avibactam is reversible, allowing it to be recycled and inhibit multiple  $\beta$ -lactamase molecules.[1]

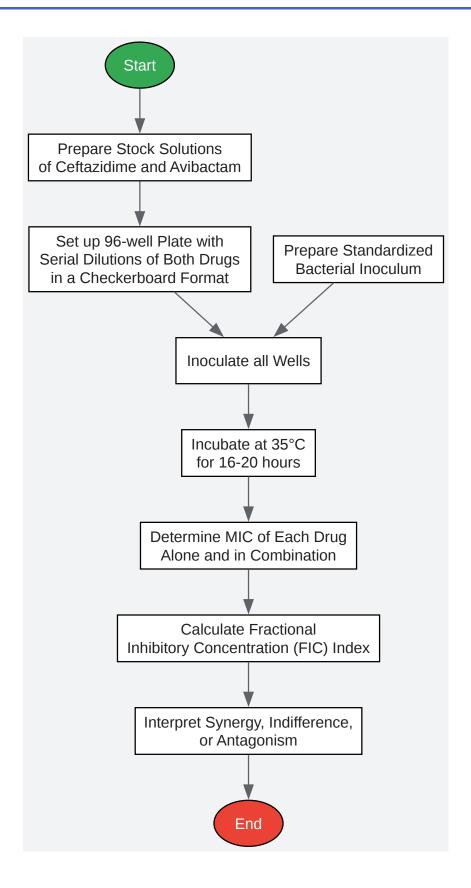




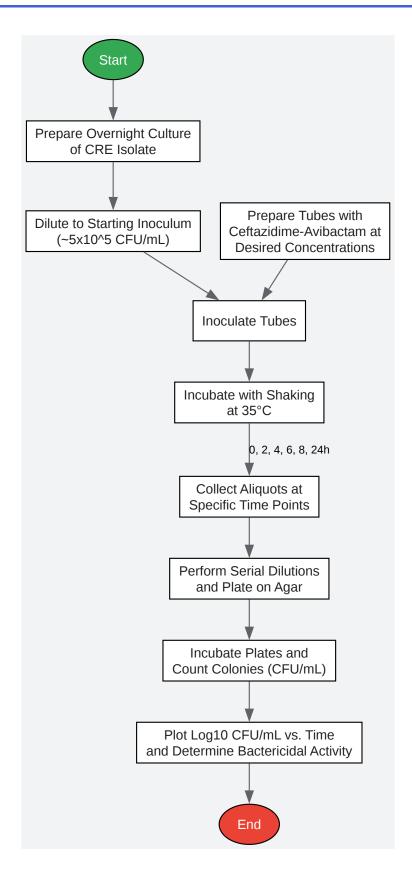












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